molecular formula C17H25NO2 B13939412 tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate

tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate

Cat. No.: B13939412
M. Wt: 275.4 g/mol
InChI Key: IZIZMDVGFOCXDZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate typically involves the reaction of 5-methyl-2-phenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperidinecarboxylates depending on the substituent introduced.

Scientific Research Applications

tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a methyl and a phenyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 5-methyl-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-13-10-11-15(14-8-6-5-7-9-14)18(12-13)16(19)20-17(2,3)4/h5-9,13,15H,10-12H2,1-4H3

InChI Key

IZIZMDVGFOCXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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